2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-

Description

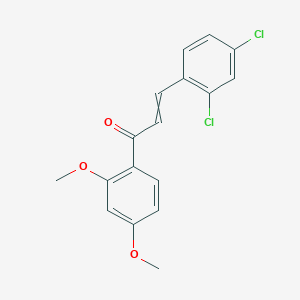

The compound 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- (hereafter referred to as Compound A) is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features two distinct aromatic substituents:

- Position 1: A 2,4-dimethoxyphenyl group (electron-donating methoxy groups).

- Position 3: A 2,4-dichlorophenyl group (electron-withdrawing chlorine atoms).

Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and antimalarial properties. The dichlorophenyl and dimethoxyphenyl substituents in Compound A likely influence its electronic properties, solubility, and intermolecular interactions, which are critical for its reactivity and applications .

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O3/c1-21-13-6-7-14(17(10-13)22-2)16(20)8-4-11-3-5-12(18)9-15(11)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCOXBRRMMKHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383539 | |

| Record name | 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171365-99-4 | |

| Record name | 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but optimized for larger volumes. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the product. The purification process may include recrystallization or chromatographic techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the MAPK/ERK pathway. The antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Chalcones

Substituent Effects on Electronic and Structural Properties

Compound B : (E)-3-(2-Chlorophenyl)-1-(2,5-Dichlorothiophen-3-yl)prop-2-en-1-one

- Key Differences : Replaces the dimethoxyphenyl group with a dichlorothiophene ring.

- Impact : The thiophene ring introduces sulfur-based resonance, altering electronic delocalization. Bond lengths and angles are comparable to Compound A , suggesting similar backbone stability, but the thiophene moiety may enhance π-π stacking in crystallography .

Compound C : 1-(4-Butoxyphenyl)-3-(2,4-Dimethoxyphenyl)-2-propen-1-one

- Key Differences : Substitutes dichlorophenyl with a butoxyphenyl group.

- However, the absence of electron-withdrawing chlorine atoms may reduce electrophilicity at the α,β-unsaturated site, affecting reactivity in Michael addition reactions .

Compound D : 1-(2,5-Dichlorophenyl)-3-(Quinolin-4-yl)-2-propen-1-one

- Key Differences: Replaces dimethoxyphenyl with a quinoline group.

- Impact: The quinoline moiety introduces nitrogen-based basicity and planar aromaticity, which may enhance DNA intercalation or enzyme inhibition. This structural feature correlates with reported antimalarial activity .

Substituent Effects on Physical Properties

Melting Points and Solubility

| Compound | Substituents (Position 1/3) | Melting Point (°C) | Key Observations |

|---|---|---|---|

| Compound A | 2,4-Dimethoxyphenyl/2,4-DClPh | Not Reported | High lipophilicity (Cl groups) |

| Compound E | 4-Hydroxyphenyl/2,4-Dimethoxyphenyl | 123–124 | Lower MP due to hydroxyl group |

| Compound F | 4-Hydroxyphenyl/3-Bromophenyl | 164–165 | Higher MP (Br enhances packing) |

- Analysis : Bromine in Compound F increases molecular weight and van der Waals interactions, leading to a higher melting point compared to methoxy- or chloro-substituted analogs. Compound A ’s dichlorophenyl group likely increases rigidity but reduces solubility in polar solvents .

Antimalarial Activity

- Compound C : Exhibited potent activity (IC50 < 1 µM) against Plasmodium falciparum. The butoxy group may prolong half-life in vivo .

- Compound D : Reported as the most active among 200 derivatives, highlighting the importance of heterocyclic substituents .

- Compound A: Not directly tested in provided evidence, but its dichlorophenyl group could enhance membrane penetration, a critical factor for antimalarial efficacy.

Antimicrobial Potential

- Comparison: Compound A’s chlorine atoms may improve stability against metabolic degradation compared to amino groups .

Biological Activity

The compound 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- , also known as a substituted chalcone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its antimicrobial, antioxidant, and anticancer activities, supported by recent research findings and case studies.

- Molecular Formula : C16H14ClO2

- Molecular Weight : 272.74 g/mol

- CAS Number : 6552-68-7

- Boiling Point : 430.1°C at 760 mmHg

- Density : 1.207 g/cm³

Antimicrobial Activity

Recent studies have demonstrated that various chalcone derivatives exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The antimicrobial activity is attributed to the presence of the dichlorophenyl and dimethoxyphenyl groups, which enhance the compound's interaction with microbial cell membranes and inhibit their growth .

Antioxidant Activity

Chalcones are known for their antioxidant properties. The compound was evaluated using the DPPH radical scavenging assay, where it demonstrated a significant ability to neutralize free radicals:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 72 |

| 100 | 85 |

This antioxidant activity suggests that the compound may protect against oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it showed promising results against breast cancer cells (MCF-7) and colon cancer cells (HT-29):

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HT-29 | 20 | Cell cycle arrest at G2/M phase |

The mechanism involves the activation of caspase pathways leading to programmed cell death, highlighting its potential as a chemotherapeutic agent .

Study on Antiproliferative Effects

In a study published in MDPI, the antiproliferative effects of various chalcone derivatives were assessed. The compound demonstrated significant cytotoxicity in CLL cell lines with an IC50 value of approximately 18 µM, indicating its potential for further development in cancer therapy .

Synthesis and Structure-Activity Relationship

Research conducted by Perjéssy et al. explored the structure-activity relationship (SAR) of chlorinated chalcones. The findings suggest that modifications to the phenyl rings can enhance biological activities, paving the way for designing more potent derivatives .

Q & A

Basic: What are the standard synthetic routes for preparing chalcone derivatives like 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one?

Methodological Answer:

The Claisen-Schmidt condensation is the most common method. Equimolar amounts of substituted acetophenone (e.g., 2,4-dimethoxyacetophenone) and an aromatic aldehyde (e.g., 2,4-dichlorobenzaldehyde) are refluxed in ethanol with a base catalyst (e.g., NaOH) or solid acid catalysts like silica-supported piperidine. Reaction optimization includes controlling temperature (60–80°C), solvent polarity, and catalyst loading. Purification involves recrystallization or column chromatography .

Basic: How is spectroscopic characterization (e.g., IR, NMR) used to confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy: A strong absorption band near 1650–1680 cm⁻¹ confirms the α,β-unsaturated ketone (C=O stretch). Bands at 1250–1260 cm⁻¹ indicate methoxy (C-O) groups, while C-Cl stretches appear at 700–750 cm⁻¹ .

- NMR: ¹H NMR shows doublets for the enone system (δ 6.5–8.0 ppm for vinyl protons). Methoxy groups resonate as singlets near δ 3.8–4.0 ppm, and aromatic protons split based on substitution patterns .

Basic: What crystallographic techniques validate the stereochemistry and molecular packing of this chalcone?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) resolves the (E)-configuration of the enone system. For example, a related compound (CCDC 1988019) showed dihedral angles between aromatic rings of ~20–30°, with intermolecular π-π stacking distances of 3.5–3.7 Å. Hydrogen bonding between methoxy oxygen and adjacent protons stabilizes the lattice .

Advanced: How do density functional theory (DFT) studies predict the reactivity and electronic properties of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps to predict charge transfer interactions. For a similar dichlorophenyl chalcone, the HOMO localized on the dichlorophenyl ring and LUMO on the enone system suggests electrophilic attack at the β-carbon. Mulliken charges quantify electron-withdrawing effects of Cl and OCH₃ groups .

Advanced: What mechanisms explain the antibacterial activity of halogenated chalcones against anaerobic bacteria?

Methodological Answer:

Pro-drug derivatives (e.g., α-halo ketones) undergo bacterial ferredoxin-mediated reduction to release bioactive enones, which disrupt membrane integrity. For example, α-chloro derivatives showed MIC values of 2–4 µg/mL against Bacteroides fragilis via inhibition of electron transport chains .

Advanced: How can synthetic yields be optimized for chalcones with electron-withdrawing substituents?

Methodological Answer:

Yields improve with microwave-assisted synthesis (15–20 minutes vs. 6–8 hours reflux) or using ionic liquid catalysts (e.g., [BMIM]BF₄), which enhance electrophilicity of the aldehyde. For 2,4-dichlorophenyl derivatives, yields increased from 60% to 85% by optimizing molar ratios (1:1.2 ketone:aldehyde) .

Advanced: How do substituents (Cl, OCH₃) influence structure-activity relationships (SAR) in antimicrobial assays?

Methodological Answer:

- Chlorine : Enhances lipophilicity and membrane penetration. 2,4-Dichloro substitution increases activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) compared to mono-Cl analogs .

- Methoxy : Electron-donating groups reduce reactivity but improve solubility. 4-Methoxy derivatives show lower cytotoxicity (IC₅₀ > 100 µM) than nitro-substituted analogs .

Advanced: What stability challenges arise during storage of halogenated chalcones, and how are they mitigated?

Methodological Answer:

Dichlorophenyl chalcones degrade under UV light via radical-mediated dehalogenation. Stabilization strategies include:

- Storage in amber vials at –20°C under inert gas (N₂).

- Adding antioxidants (e.g., BHT, 0.01% w/v) to ethanol stock solutions .

Advanced: What safety protocols are recommended for handling this compound given its GHS hazards?

Methodological Answer:

- Respiratory Protection : Use NIOSH-approved N95 masks if dust/aerosols form (PEL = 5 mg/m³).

- Skin Protection : Nitrile gloves (tested to EN 374) and lab coats. Contaminated gloves must be disposed as hazardous waste .

Advanced: How can researchers resolve contradictions in reported spectral data for structurally similar chalcones?

Methodological Answer:

Discrepancies in NMR chemical shifts (e.g., Δδ = 0.2–0.5 ppm) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or tautomerism. Cross-validate using high-resolution mass spectrometry (HRMS) and XRD. For example, a reported IR C=O stretch at 1680 cm⁻¹ (KBr) shifted to 1665 cm⁻¹ in ATR mode due to crystal packing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.